N-(furan-2-ylmethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide
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Overview
Description
N-(furan-2-ylmethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonylbenzamides. This compound is characterized by the presence of a furan ring, a morpholine ring, and a sulfonyl group attached to a benzamide core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl intermediate. This intermediate is then reacted with 2-methyl-5-morpholin-4-ylsulfonylbenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, reducing the overall reaction time and improving the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, sulfides, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its biological activities.
N-(furan-2-ylmethyl)furan-2-carboxamide:
Uniqueness
N-(furan-2-ylmethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide is unique due to its combination of a furan ring, a morpholine ring, and a sulfonyl group attached to a benzamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-4-5-15(25(21,22)19-6-9-23-10-7-19)11-16(13)17(20)18-12-14-3-2-8-24-14/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZASVBSYQUPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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